molecular formula C9H8BrN3 B1340038 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 58432-26-1

4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No. B1340038
CAS RN: 58432-26-1
M. Wt: 238.08 g/mol
InChI Key: ZIGZFVQFYCRRGD-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are a group of heterocyclic compounds characterized by the presence of a five-membered ring containing three nitrogen atoms. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions that can yield various substituted triazoles. For instance, the synthesis of a novel crystalline triazole compound with a phenyl group was achieved through a multi-step reaction, which included the formation of a thione tautomer supported by X-ray crystallography . Another study reported the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, which was characterized by quantum chemical calculations and spectral techniques . Additionally, the synthesis of 4,5-dibromo-1H-1,2,3-triazole derivatives was achieved by reacting with various reagents, such as benzyl chloride, to give products substituted at the nitrogen atoms .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the crystal structure of a triazole-thione compound was determined by XRD, and the presence of hydrogen bonds and other interactions was analyzed . The molecular geometry and vibrational frequencies of another triazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental values .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, including tautomerism, as seen in the case of thiol↔thione tautomerism . They can also undergo bromine to lithium exchange reactions, which can lead to the formation of lithiated derivatives that can be further reacted to yield substituted triazoles . The reactivity of these compounds can be influenced by their molecular conformation and the presence of weak hydrogen bonds, as observed in the study of 4-(4-H-1,2,4-triazol-4-yl)-2-X-phenylmethanimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a variety of techniques. The physicochemical properties, such as thermal stability and elemental composition, are determined using methods like thermogravimetric analysis (TG/DTG) and CHN-elemental analyses . The electronic and structural properties are studied using quantum chemical calculations, including Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP) . The solubility and energetic behavior in different solvent media can also be examined using computational methods .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Highly Functionalized Compounds : Research indicates that highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide as a key intermediate (He et al., 2016).

  • Creation of Trifluoromethyl Sulfones and Sulfonamides : A study describes the synthesis of 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole, showing the versatility of this compound in generating other functional molecules (Meshcheryakov & Shainyan, 2004).

  • Gas Phase Properties Study : Research on 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole, highlights the exploration of their fundamental properties, such as proton affinity and acidity, which are crucial for understanding their reactivity and potential applications (Wang et al., 2013).

Applications in Organic Chemistry and Material Science

  • Catalysis and Ligand Synthesis : The use of 4-phenyl-1,2,3-triazole derivatives in synthesizing organosulfur and organoselenium ligands for catalytic applications indicates their role in enhancing chemical reactions, particularly in oxidation and hydrogenation processes (Saleem et al., 2013).

  • Corrosion Inhibition : Novel triazole derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the practical application of these compounds in industrial contexts, such as in reducing metal corrosion in acidic environments (Nahlé et al., 2021).

  • Antimicrobial Activity : 1,2,3-Triazole derivatives have been designed and synthesized with potent antimicrobial activities, indicating their potential in developing new antimicrobial agents for various applications (Zhao et al., 2012).

Safety And Hazards

4-(Bromomethyl)benzonitrile is classified as a skin corrosive, serious eye damage, and respiratory sensitizer . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for “4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole” are not available, there is a general interest in the development of macrocycles, which are larger than traditional small molecules, for therapeutic applications .

properties

IUPAC Name

4-(bromomethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGZFVQFYCRRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474600
Record name 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

CAS RN

58432-26-1
Record name 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Saroha, G Kumar, S Kumar, M Kumari, M Rani… - Current Research in …, 2022 - Elsevier
Cathepsin B represents a group of lysosomal-encapsulated cellular cysteine proteases, whose upregulation is the critical risk factor for cancer progression and in the regulation of …
Number of citations: 7 www.sciencedirect.com
C Gill, G Jadhav, M Shaikh, R Kale, A Ghawalkar… - Bioorganic & Medicinal …, 2008 - Elsevier
A Novel Clubbed [1,2,3] triazoles with fluorine benzimidazole series of H37Rv strain inhibitors, potentially useful for the treatment of tuberculosis is disclosed on the basis of promising …
Number of citations: 287 www.sciencedirect.com
Y Qin, Y Teng, R Ma, F Bi, Z Liu, P Zhang… - European journal of …, 2019 - Elsevier
Macrolides are widely prescribed in clinic to treat various respiratory tract infections. However, due to their inappropriate use, the prevalence of macrolide-resistant strains among …
Number of citations: 16 www.sciencedirect.com
M Marinescu - 2023 - preprints.org
Bacterial infections have attracted the attention of researchers in recent decades, especially due to the special problems they have faced, such as their increasing diversity and …
Number of citations: 2 www.preprints.org
DT Gerokonstantis, A Nikolaou, C Magkrioti… - Bioorganic & Medicinal …, 2020 - Elsevier
Autotaxin (ATX), a glycoprotein (~125 kDa) isolated as an autocrine motility factor from melanoma cells, belongs to a seven-membered family of ectonucleotide pyrophosphatase/…
Number of citations: 13 www.sciencedirect.com
F de Carvalho da Silva, MFC Cardoso… - Chemistry of 1, 2, 3 …, 2015 - Springer
Triazoles, which are an important class of heterocyclic compounds, have been studied for over a century and continue to attract considerable attention because of their broad range of …
Number of citations: 38 link.springer.com
NT Pokhodylo, MA Tupychak, OY Shyyka… - Russian Journal of …, 2019 - Springer
Some peculiar features of two most commonly used catalytic systems (Cul and CuSOVsodium ascorbate) controlling the regioselectivity of 1,3-dipolar cycloaddition of azides to terminal …
Number of citations: 12 link.springer.com

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